molecular formula C20H20N4O5 B2922780 5-(3,4-dimethoxyphenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1009340-25-3

5-(3,4-dimethoxyphenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No.: B2922780
CAS No.: 1009340-25-3
M. Wt: 396.403
InChI Key: ZWJNLMHPNFQDOG-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a complex organic compound characterized by its unique triazole and pyrrolo structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxyphenyl derivatives and 4-methoxybenzyl compounds. The key steps in the synthesis may involve cyclization reactions, nucleophilic substitutions, and condensation reactions under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce alkyl or aryl groups into the molecule.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug design and development.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-Dimethoxyphenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is unique due to its triazole and pyrrolo structures, which confer specific chemical and biological properties not found in simpler analogs

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5/c1-27-14-7-4-12(5-8-14)11-23-18-17(21-22-23)19(25)24(20(18)26)13-6-9-15(28-2)16(10-13)29-3/h4-10,17-18H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJNLMHPNFQDOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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